molecular formula C13H26N2O3 B12704844 Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide CAS No. 96804-51-2

Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide

Cat. No.: B12704844
CAS No.: 96804-51-2
M. Wt: 258.36 g/mol
InChI Key: AGVKSBYAWLCYIW-UHFFFAOYSA-N
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Description

Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is a specialized organic compound with a unique structure that combines hexanoic acid with an ethoxy-oxopropyl group and a dimethylhydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method starts with the preparation of 3-ethoxy-3-oxopropyl acrylate, which can be synthesized through the reaction of ethyl acrylate with ethyl oxalate in the presence of a base . This intermediate is then reacted with hexanoic acid and 2,2-dimethylhydrazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrazinolysis, and purification through techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its ethoxy-oxopropyl group may participate in hydrogen bonding and other interactions that modulate its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

96804-51-2

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

ethyl 3-[dimethylamino(hexanoyl)amino]propanoate

InChI

InChI=1S/C13H26N2O3/c1-5-7-8-9-12(16)15(14(3)4)11-10-13(17)18-6-2/h5-11H2,1-4H3

InChI Key

AGVKSBYAWLCYIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CCC(=O)OCC)N(C)C

Origin of Product

United States

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